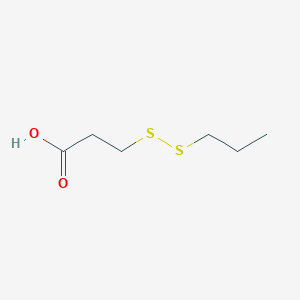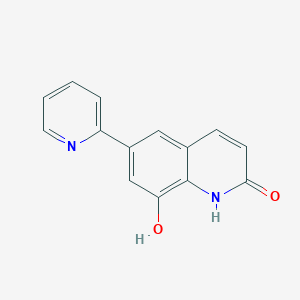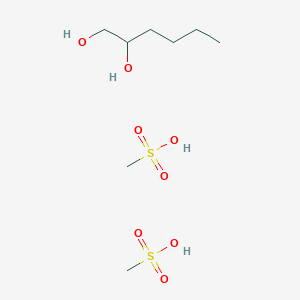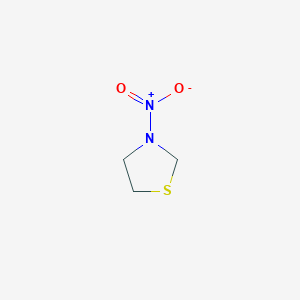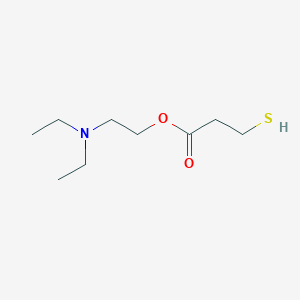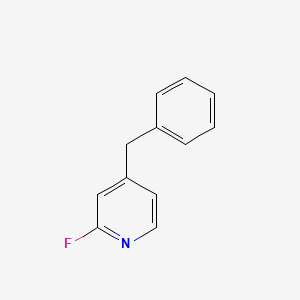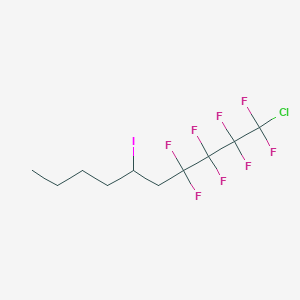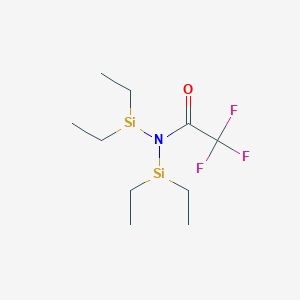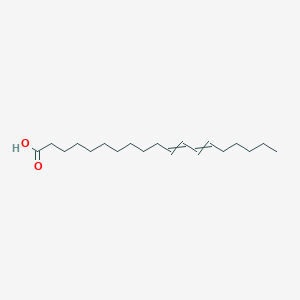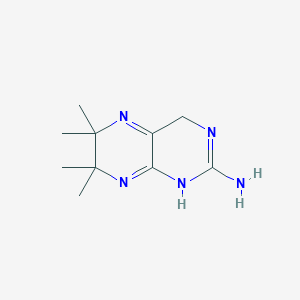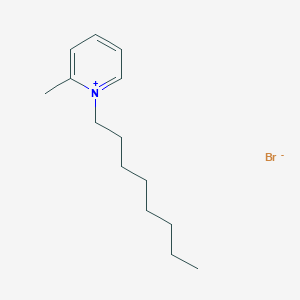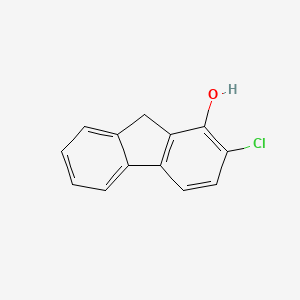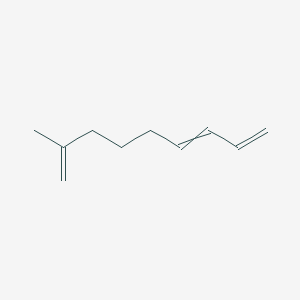
8-Methylnona-1,3,8-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylnona-1,3,8-triene is an organic compound with the molecular formula C10H16 It is a triene, meaning it contains three double bonds within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnona-1,3,8-triene can be achieved through various organic reactions. One common method involves the hydrosilylation of terminal alkynes using transition metal catalysts such as ruthenium or platinum . This reaction is highly regioselective and can produce the desired triene with good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylnona-1,3,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, producing saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
8-Methylnona-1,3,8-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Methylnona-1,3,8-triene depends on its interaction with various molecular targets. Its double bonds can participate in reactions with enzymes and other biological molecules, leading to various biochemical effects. The specific pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1,3,5-Hexatriene: Another triene with three double bonds, but with a different carbon chain length.
1,3,8-Nonatriene: Similar structure but without the methyl group at the eighth position.
Uniqueness: 8-Methylnona-1,3,8-triene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and properties compared to other trienes.
Propiedades
Número CAS |
109307-86-0 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
8-methylnona-1,3,8-triene |
InChI |
InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h4-6H,1-2,7-9H2,3H3 |
Clave InChI |
BOVRIGUOHDFQIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



